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Executive Summary
KIN1148, a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I,

presents a significant advancement in influenza vaccine adjuvant technology. This document

provides a comprehensive technical overview of KIN1148, detailing its mechanism of action,

preclinical efficacy, and the experimental protocols utilized in its evaluation. By directly

activating the RIG-I signaling pathway, KIN1148 enhances both humoral and cellular immune

responses to influenza antigens, offering the potential for dose-sparing and broader protection

against diverse influenza strains. The data herein is intended to provide researchers, scientists,

and drug development professionals with a thorough understanding of KIN1148's potential as a

next-generation influenza vaccine adjuvant.

Introduction
The dynamic nature of the influenza virus necessitates the development of robust and broadly

protective vaccines. Vaccine adjuvants are critical components in this endeavor, augmenting

the immunogenicity of vaccine antigens. KIN1148 is a benzobisthiazole compound that has

been identified as a potent activator of Interferon Regulatory Factor 3 (IRF3) and Nuclear

Factor kappa B (NF-κB) through a unique, direct interaction with the Retinoic acid-Inducible

Gene I (RIG-I) protein.[1] This activation of the innate immune system primes a powerful and

multifaceted adaptive immune response to co-administered influenza antigens. Preclinical

studies have demonstrated that KIN1148, when formulated with influenza vaccines,
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significantly enhances protection against lethal challenges with H1N1 and H5N1 influenza

strains in murine models.[1][2]

Mechanism of Action: RIG-I Signaling Pathway
KIN1148 functions by directly binding to the RIG-I protein, a key cytosolic pattern-recognition

receptor responsible for detecting viral RNA.[1] Unlike the canonical activation of RIG-I by viral

RNA containing a 5'-triphosphate, KIN1148 induces a conformational change in RIG-I in an

RNA- and ATP-independent manner.[1] This non-canonical activation leads to the self-

oligomerization of RIG-I and the recruitment of downstream signaling molecules, culminating in

the activation of the transcription factors IRF3 and NF-κB.[1] These transcription factors then

translocate to the nucleus to initiate the expression of a broad range of antiviral genes, pro-

inflammatory cytokines, and chemokines, which are crucial for the maturation of dendritic cells

and the subsequent activation of T and B lymphocytes.

KIN1148-Induced RIG-I Signaling Pathway
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Caption: KIN1148 directly activates RIG-I, leading to downstream activation of IRF3 and NF-κB

and subsequent gene expression.

Preclinical Efficacy Data
Humoral Immune Response
The administration of KIN1148 as an adjuvant with a suboptimal dose of split influenza A virus

(IAV-SV) vaccine significantly enhances the humoral immune response in mice. This is
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characterized by increased titers of influenza-specific IgG antibodies and hemagglutination

inhibition (HAI) antibodies.

Parameter Vaccine Group Result Reference

H1N1-specific IgG

Titer
IAV-SV + Vehicle Baseline Probst et al., 2017

IAV-SV + KIN1148 Significant Increase Probst et al., 2017

H5N1-specific IgG

Titer
H5-SV + Vehicle Baseline Hemann et al., 2023

H5-SV + KIN1148 Significant Increase Hemann et al., 2023

H1N1 HAI Titer IAV-SV + Vehicle Low/Undetectable Probst et al., 2017

IAV-SV + KIN1148 Protective Titers Probst et al., 2017

H5N1 HAI Titer H5-SV + Vehicle Low/Undetectable Hemann et al., 2023

H5-SV + KIN1148 Protective Titers Hemann et al., 2023

Cellular Immune Response
KIN1148 adjuvanted vaccines also elicit a robust cellular immune response, which is crucial for

clearing virally infected cells and providing long-term immunity. This includes the enhanced

activation and proliferation of IAV-specific CD4+ and CD8+ T cells. Furthermore, KIN1148
promotes a Th2-biased and immunoregulatory cytokine response, which may help to mitigate

the immunopathology associated with severe influenza infections.[2]
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Parameter Vaccine Group Result Reference

IAV-specific CD4+ T

cells
IAV-SV + Vehicle Baseline Hemann et al., 2023

IAV-SV + KIN1148
Increased Frequency

& Number
Hemann et al., 2023

IAV-specific CD8+ T

cells
IAV-SV + Vehicle Baseline Hemann et al., 2023

IAV-SV + KIN1148
Increased Frequency

& Number
Hemann et al., 2023

Cytokine Production

(T cells)
IAV-SV + Vehicle Baseline Probst et al., 2017

IAV-SV + KIN1148
Increased IL-4 and IL-

10
Probst et al., 2017

Protection Against Lethal Challenge
The enhanced humoral and cellular immune responses translate to improved protection

against lethal influenza virus challenge in mice.
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Challenge

Strain
Vaccine Group Survival (%)

Viral Titer

Reduction in

Lungs

Reference

H1N1

(A/California/04/2

009)

IAV-SV + Vehicle Suboptimal Baseline
Probst et al.,

2017

IAV-SV +

KIN1148
100%

~20-fold

reduction

Probst et al.,

2017

H5N1

(A/Vietnam/1203/

2004)

H5-SV + Vehicle Suboptimal Baseline
Hemann et al.,

2023

H5-SV +

KIN1148
100%

Significant

Reduction

Hemann et al.,

2023

Experimental Protocols
Murine Immunization and Challenge Studies
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Murine Immunization and Challenge Workflow

Start: C57BL/6 Mice
(6-8 weeks old)

Prime Immunization (Day 0)
Intramuscular (i.m.)
- IAV-SV + Vehicle

- IAV-SV + KIN1148

Boost Immunization (Day 21)
Homologous i.m. injection

Serum Collection
(e.g., Day 35)

For antibody analysis

Lymph Node/Spleen Harvest
(e.g., Day 5 post-boost)

For T-cell analysis

Lethal Influenza Challenge
(e.g., Day 42)

Intranasal (i.n.)

Monitor Survival and Weight Loss
(14 days post-challenge)

Lung Harvest
(e.g., Day 3 post-challenge)

For viral titer analysis

Click to download full resolution via product page

Caption: A typical workflow for evaluating the adjuvant effect of KIN1148 in a murine influenza

vaccine model.

Animals: Female C57BL/6 mice, 6-8 weeks of age.
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Vaccine: Suboptimal dose of monovalent split virus H1N1 A/California/07/2009 or H5N1

A/Vietnam/1203/2004 vaccine.

Adjuvant Formulation: KIN1148 is formulated in a liposomal delivery system. A blank

liposome formulation serves as the vehicle control.

Immunization: Mice are immunized intramuscularly (i.m.) in the gastrocnemius muscle with

the vaccine formulation. A prime-boost regimen is typically employed, with the boost

administered 21 days after the primary immunization.

Challenge: Vaccinated mice are challenged intranasally (i.n.) with a lethal dose (e.g., 10x

LD50) of mouse-adapted influenza virus (e.g., A/California/04/2009).

Readouts:

Survival and Weight Loss: Monitored daily for 14 days post-challenge.

Antibody Titers: Serum is collected at specified time points post-immunization to measure

influenza-specific IgG and HAI titers by ELISA and HAI assay, respectively.

Viral Load: Lungs are harvested at early time points post-challenge (e.g., day 3) to

quantify viral titers by plaque assay or qPCR.

T-cell Responses: Spleens and lung-draining lymph nodes are harvested post-

immunization to assess influenza-specific T-cell responses by flow cytometry following ex

vivo restimulation with influenza antigens.

Key Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA):

96-well plates are coated with purified influenza virus antigen overnight at 4°C.

Plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).

Serially diluted serum samples are added and incubated for 2 hours at room temperature.
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Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-mouse IgG

secondary antibody is added for 1 hour.

After washing, a TMB substrate is added, and the reaction is stopped with sulfuric acid.

Absorbance is read at 450 nm, and endpoint titers are determined.

Hemagglutination Inhibition (HAI) Assay:

Serum samples are treated with a receptor-destroying enzyme (RDE) to remove non-

specific inhibitors.

Two-fold serial dilutions of the treated serum are made in V-bottom 96-well plates.

A standardized amount of influenza virus (typically 4 HA units) is added to each well and

incubated.

A suspension of red blood cells (e.g., turkey or chicken) is added to all wells.

The plate is incubated until a button of red blood cells forms in the control wells (no virus).

The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits

hemagglutination.

Flow Cytometry for T-cell Analysis:

Single-cell suspensions are prepared from spleens or lymph nodes.

Cells are restimulated ex vivo with influenza-specific peptides or whole virus antigen in the

presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

Cells are stained with a panel of fluorescently labeled antibodies against surface markers

(e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10).

Data is acquired on a flow cytometer and analyzed to determine the frequency and

phenotype of antigen-specific T cells.

Dendritic Cell (DC) Maturation Assay:
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Human monocyte-derived dendritic cells (moDCs) are generated from peripheral blood

mononuclear cells (PBMCs).

moDCs are treated with KIN1148, a positive control (e.g., LPS), or a vehicle control for a

specified period (e.g., 24 hours).

Cells are stained with fluorescently labeled antibodies against maturation markers (e.g.,

CD80, CD83, CD86, HLA-DR).

The expression of these markers is quantified by flow cytometry to assess the maturation

status of the DCs.

Conclusion
KIN1148 represents a promising new adjuvant for influenza vaccines. Its well-defined

mechanism of action, centered on the direct and non-canonical activation of the RIG-I pathway,

provides a strong rationale for its potent immunomodulatory effects. The preclinical data

robustly demonstrate its ability to enhance both humoral and cellular immunity, leading to

superior protection against influenza virus infection. The detailed experimental protocols

provided herein offer a framework for the further evaluation and development of KIN1148 as a

valuable tool in the fight against seasonal and pandemic influenza. Further investigation into

the dose-sparing and breadth of protection afforded by KIN1148 is warranted to fully realize its

clinical potential.

Need Custom Synthesis?
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To cite this document: BenchChem. [KIN1148: A Novel Small-Molecule Adjuvant for
Enhanced Influenza Vaccine Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-
adjuvant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

